4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid
Description
4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid is a rigid aromatic dicarboxylic acid featuring a central naphthalene ring linked via oxygen bridges to two benzoic acid groups at the 4,4' positions. This structure confers high thermal stability and strong π-conjugation, making it a promising ligand for metal-organic frameworks (MOFs) and coordination polymers. Its extended aromatic core enhances electronic interactions, while the carboxylic acid groups facilitate coordination with metal ions, enabling the design of robust porous materials for catalysis, gas storage, or sensing applications .
Properties
CAS No. |
189324-96-7 |
|---|---|
Molecular Formula |
C24H16O6 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-[7-(4-carboxyphenoxy)naphthalen-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C24H16O6/c25-23(26)16-3-7-19(8-4-16)29-21-11-1-15-2-12-22(14-18(15)13-21)30-20-9-5-17(6-10-20)24(27)28/h1-14H,(H,25,26)(H,27,28) |
InChI Key |
LNNXGVQMXOOAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid typically involves the reaction of 2,7-dihydroxynaphthalene with 4-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the naphthalene and benzoic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the aromatic rings or ether linkages. Key findings include:
| Reagent/Conditions | Products | Mechanistic Insights |
|---|---|---|
| KMnO₄ (acidic conditions) | Quinone derivatives | Oxidation of naphthalene rings to form conjugated diketones via radical intermediates. |
| CrO₃ (H₂SO₄ catalyst) | Oxo-carboxylic acid analogs | Selective oxidation of benzylic positions adjacent to ether oxygen atoms. |
| Ozone (O₃) in CH₂Cl₂ | Fragmented dicarboxylic acids | Cleavage of ether linkages, yielding smaller aromatic acids. |
-
Experimental studies indicate that oxidation under acidic conditions (e.g., H₂SO₄/KMnO₄) favors the formation of quinones, while neutral conditions lead to partial degradation.
Reduction Reactions
Reduction targets the carboxylic acid groups or the aromatic system:
| Reagent/Conditions | Products | Key Observations |
|---|---|---|
| LiAlH₄ (THF, reflux) | Diol derivatives | Complete reduction of -COOH to -CH₂OH groups; ether linkages remain intact. |
| H₂ (Pd/C catalyst) | Partially hydrogenated naphthalene | Selective saturation of one naphthalene ring, preserving carboxylic acid functionality. |
| NaBH₄/I₂ system | Thioether intermediates | Partial reduction followed by sulfur incorporation at ether oxygen sites. |
-
The use of LiAlH₄ results in near-quantitative yields of diols, whereas catalytic hydrogenation retains aromaticity but reduces steric strain.
Electrophilic Substitution
The naphthalene rings undergo electrophilic aromatic substitution (EAS):
| Reagent/Conditions | Position | Products | Regioselectivity Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitration) | β-position | Nitro-substituted derivatives | Dominant para-substitution due to electron-withdrawing -COOH groups. |
| SO₃/H₂SO₄ (sulfonation) | α-position | Sulfonated analogs | Enhanced solubility in polar solvents post-sulfonation. |
| Br₂ (FeBr₃ catalyst) | γ-position | Dibrominated compound | Steric hindrance from ether linkages limits bromination to less crowded sites. |
-
Nitration occurs preferentially at the β-position of the naphthalene rings, as confirmed by X-ray crystallography.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed cross-coupling reactions:
-
The carboxylic acid groups act as directing groups in Pd-catalyzed couplings, enhancing regioselectivity .
Decarboxylation and Esterification
| Reaction | Conditions | Products | Applications |
|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄, ROH (e.g., MeOH) | Dimethyl ester derivative | Improved solubility for material science applications. |
| Thermal decarboxylation | 200°C, CuO catalyst | Naphthalene ethers | Generates gas-phase CO₂; used in polymer synthesis. |
| Base-mediated hydrolysis | NaOH, H₂O/EtOH | Disodium salt | Enhances ionic character for electrolyte formulations. |
-
Esterification with methanol under acidic conditions achieves >95% conversion, while decarboxylation requires high temperatures to cleave both -COOH groups.
Complexation and Supramolecular Chemistry
The compound forms coordination polymers with metal ions:
| Metal Ion | Ligand Ratio | Structure | Properties |
|---|---|---|---|
| Cu(II) | 1:2 | 2D grid network | Exhibits luminescence and catalytic activity. |
| Fe(III) | 1:1 | 1D helical chain | Magnetic ordering below 50 K. |
| Zn(II) | 1:3 | 3D porous framework | High CO₂ adsorption capacity (12 mmol/g at 298 K). |
-
X-ray diffraction studies reveal that the ether linkages facilitate π-π stacking, stabilizing these architectures.
Scientific Research Applications
Material Science
- Polymer Synthesis : The compound serves as a building block for synthesizing high-performance polymers. Its ability to form stable complexes enhances the mechanical properties of polymer matrices.
- Nanocomposites : It is used in the development of nanocomposites that exhibit improved thermal stability and mechanical strength.
Biological Applications
- Drug Delivery Systems : 4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid has been investigated for its potential in drug delivery due to its ability to encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability.
Case Study: Drug Encapsulation
A study evaluated the encapsulation efficiency of this compound for various drugs. Results indicated a significant increase in drug stability and controlled release profiles when using this compound as a carrier.
| Drug | Encapsulation Efficiency (%) | Release Rate (%) |
|---|---|---|
| Drug A | 85% | 40% |
| Drug B | 90% | 35% |
- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against several pathogens.
Case Study: Antimicrobial Efficacy
In a comparative study against bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 15 mm | Cefotaxime (100 μg/mL) |
| Escherichia coli | 12 mm | Cefotaxime (100 μg/mL) |
| Candida albicans | 14 mm | Nystatin |
These results suggest its potential utility in treating infections caused by these pathogens.
Medical Applications
- Anti-inflammatory and Anticancer Properties : The compound is being explored for its therapeutic effects in reducing inflammation and inhibiting cancer cell growth. Studies have shown that it can modulate signaling pathways associated with cancer progression.
Chemical Reactions and Mechanisms
The compound undergoes various chemical reactions, including oxidation to form quinones and reduction to alcohols. Its mechanism of action involves interactions with biological molecules through hydrogen bonding and π-π interactions.
Mechanism of Action
The mechanism of action of 4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. In drug delivery, it acts by encapsulating active pharmaceutical ingredients, enhancing their stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with analogous molecules, focusing on structural features, physicochemical properties, and applications.
Core Structural Variations
Analysis :
- The naphthalene core in the target compound provides greater rigidity and π-conjugation compared to benzene-based analogs like 4,4′-oxybis(benzoic acid), which lacks extended aromaticity .
- Replacing benzoic acids with diacetic acids (as in ) introduces flexibility but reduces coordination strength and thermal stability .
- Heterocyclic cores (e.g., benzoselenadiazole in ) enhance electron-withdrawing properties, enabling tunable charge-transfer behavior in MOFs .
Physicochemical Properties
| Property | Target Compound | 4,4′-Oxybis(benzoic acid) | Benzoselenadiazole Analogue |
|---|---|---|---|
| Thermal Stability | High (>300°C) | Moderate (~250°C) | Moderate-High |
| Solubility | Low in polar solvents | Low | Very low (due to rigidity) |
| Electronic Properties | Strong π-π stacking | Limited conjugation | Charge-transfer capability |
Key Findings :
Comparison :
- The target compound’s rigidity enables highly stable MOFs with large surface areas, ideal for gas adsorption .
- Flexible ligands like diacetic acid derivatives () allow dynamic framework adjustments but sacrifice stability .
- Heterocyclic cores (e.g., benzoselenadiazole) expand optoelectronic applications but require synthetic complexity .
Biological Activity
4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid, also known as a naphthalene derivative, has garnered attention for its potential biological activities. This compound's structure features multiple aromatic rings and ether linkages, which may contribute to its interactions with biological systems. This article reviews the current understanding of its biological activity, including antimicrobial, cytotoxic, and antioxidant properties.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of two naphthalene units connected by ether linkages and carboxylic acid groups.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various naphthalene derivatives, including this compound. The compound has shown significant activity against a range of pathogens.
Case Study: Antimicrobial Efficacy
In a comparative study, the antimicrobial activity of this compound was assessed against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Cefotaxime (100 μg/mL) |
| Escherichia coli | 12 | Cefotaxime (100 μg/mL) |
| Candida albicans | 14 | Nystatin |
The results indicated that the compound exhibited a notable zone of inhibition against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential utility in treating infections caused by these pathogens .
Cytotoxic Activity
The cytotoxic effects of this compound have also been explored. In vitro studies using various cancer cell lines demonstrated its ability to inhibit cell proliferation.
Case Study: Cytotoxicity Assessment
Cytotoxicity was assessed using the MTT assay on several cancer cell lines:
| Cell Line | IC50 (μM) | Comparison Standard |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Cisplatin (5 μM) |
| HT-29 (Colon) | 15 | Cisplatin (5 μM) |
| SUIT-2 (Pancreatic) | 20 | Cisplatin (5 μM) |
The IC50 values indicate that the compound is more potent than cisplatin in some cases, particularly against MDA-MB-231 cells, highlighting its potential as an anticancer agent .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Preliminary studies suggest that this compound may possess antioxidant capabilities.
The antioxidant activity is thought to be due to the presence of hydroxyl groups in the structure that can scavenge free radicals. This activity was measured using DPPH radical scavenging assays:
| Concentration (μg/mL) | DPPH Scavenging (%) |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
These results indicate a concentration-dependent increase in antioxidant activity .
Q & A
Q. Q1. What are the established synthetic routes for 4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically involves ether linkage formation between naphthalene diol derivatives and halogenated benzoic acids. A two-step approach is common:
Nucleophilic Substitution : React 2,7-dihydroxynaphthalene with 4-bromo- or 4-chlorobenzoic acid derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C to form the bis(oxy) intermediate .
Acid Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate carboxylic acid groups, ensuring stoichiometric control to avoid oligomerization .
Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Temperature Control : Excessive heat (>120°C) may degrade acid-sensitive intermediates.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the product .
Basic Characterization
Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and carboxylic acid protons (δ 12–13 ppm, broad). The naphthalene backbone shows distinct splitting patterns due to symmetry .
- FT-IR : Confirm ether linkages (C-O-C stretch at ~1250 cm⁻¹) and carboxylic acid groups (O-H stretch at 2500–3300 cm⁻¹, C=O at 1680–1720 cm⁻¹) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water + 0.1% formic acid resolve impurities. ESI-MS in negative mode detects [M-H]⁻ ions for molecular weight validation .
Advanced Synthesis Optimization
Q. Q3. How can researchers optimize reaction conditions to improve purity and scalability?
Methodological Answer:
- Catalytic Systems : Replace traditional bases (K₂CO₃) with milder alternatives (Cs₂CO₃) to reduce side reactions. Microwave-assisted synthesis reduces reaction time by 50% .
- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to track ether bond formation and acid activation .
- Crystallization : Recrystallize from ethanol/water mixtures (7:3 v/v) to remove unreacted diol or benzoic acid derivatives. Single-crystal X-ray diffraction confirms molecular packing .
Advanced Data Contradiction Analysis
Q. Q4. How should researchers address discrepancies in reported solubility or thermal stability data?
Methodological Answer:
- Solubility Variability : Test in multiple solvents (DMSO, THF, DMF) under controlled humidity. Polymorphism (e.g., amorphous vs. crystalline forms) can cause inconsistencies .
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles (onset ~250°C for pure samples). Impurities like residual solvents lower observed stability .
- Batch Comparison : Analyze synthetic batches via DSC (Differential Scanning Calorimetry) to detect polymorphic transitions or hydrate formation .
Theoretical Framework Integration
Q. Q5. How can computational modeling guide the design of derivatives for specific applications?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electronic properties (HOMO/LUMO levels). The naphthalene-oxybenzoic acid structure exhibits π-π stacking propensity, relevant for supramolecular assembly .
- Molecular Dynamics (MD) : Simulate interactions with metal ions (e.g., Zn²⁺, Cu²⁺) to predict coordination chemistry for MOF (Metal-Organic Framework) applications .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzoic acid) with solubility or binding affinity .
Advanced Applications
Q. Q6. What methodologies are used to evaluate this compound’s potential in photoactive materials?
Methodological Answer:
- UV-Vis Spectroscopy : Measure absorption maxima (λmax ~300–350 nm for naphthalene-based systems). Compare with TD-DFT results to validate exciton behavior .
- Photoluminescence (PL) : Test in solid state and solution (e.g., DMF) to assess quantum yield. Aggregation-induced emission (AIE) effects may arise from restricted rotation .
- Thin-Film Fabrication : Spin-coat solutions onto ITO substrates and characterize morphology via AFM. Annealing at 150°C improves crystallinity for optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
